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Compound of Interest

Compound Name: Vellosimine

Cat. No.: B128456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of the sarpagine indole alkaloid, (-)-Vellosimine. The methodologies

outlined are based on established synthetic strategies, offering a guide for the preparation of

this biologically active compound.

Introduction
(-)-Vellosimine is a member of the sarpagine family of indole alkaloids, which are of significant

interest due to their complex molecular architecture and potential therapeutic properties.[1] The

enantioselective synthesis of (-)-Vellosimine is a key area of research, enabling access to

enantiomerically pure material for biological evaluation and further drug development. The

strategies presented herein leverage key chemical transformations to construct the

characteristic azapolycyclic framework of the target molecule.

Two prominent strategies for the synthesis of vellosimine involve starting from either D-(+)-

tryptophan methyl ester or a C2-symmetric 9-azabicyclo[3.3.1]nonane precursor.[2][3][4] The

tryptophan-based approach often utilizes an asymmetric Pictet-Spengler reaction and a

stereocontrolled Dieckmann cyclization.[2][5] The alternative route, starting from a 9-

azabicyclo[3.3.1]nonane precursor, relies on a desymmetrization strategy.[4][6]
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The following table summarizes the quantitative data for a key synthetic route to (-)-

Vellosimine, providing a clear comparison of the efficiency of each step.
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Step Reaction
Starting
Material

Product

Reagents
and
Condition
s

Yield (%)

Enantiom
eric
Excess
(ee %)

1
Epoxidatio

n

Cyclooctad

iene

syn-

Diepoxide

Oxone,

NaHCO₃,

H₂O-

acetone-

ethyl

acetate, rt

to -30 °C, 1

h

77 N/A

2

Azabicyclo[

3.3.1]nona

ne

formation

syn-

Diepoxide

endo,

endo-N-

benzyl-9-

azabicyclo[

3.3.1]nona

ne-2,6-diol

BnNH₂,

H₂O,

reflux;

(CF₃CO)₂O

, DCM, -60

°C; Et₃N,

DCM,

reflux

95 Racemic

3
Kinetic

Resolution

Racemic

diol

Enantiopur

e (+)-diol

Candida

rugosa

lipase,

vinyl

acetate, rt

46 >99

4

Debenzylat

ion and

Alkylation

Enantiopur

e (+)-diol
Diol 8

Pd/C, H₂,

MeOH,

AcOH, rt;

(Z)-1-

bromo-2-

iodobut-2-

ene,

K₂CO₃,

THF, reflux,

72 h

89 >99
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5
Swern

Oxidation
Diol 8 Diketone 9

(COCl)₂,

TEA,

DMSO,

DCM, -60

°C to rt

90 >99

6

Palladium-

catalyzed

α-vinylation

Diketone 9

Key

intermediat

e 10

PhOH,

KOtBu,

Pd(PPh₃)₄,

THF, reflux,

4 h

73 >99

7
Fischer

Indolization

Key

intermediat

e 10

Ketone

11a

Phenylhydr

azine, then

acid

catalyst

N/A >99

8

Wittig

Olefination

and

Hydrolysis

Ketone

11a

(-)-

Vellosimine

MeOCH₂P

Ph₃⁺Cl⁻,

KOtBu,

toluene, rt;

2.0 M HCl,

THF, 55 °C

72 (over 2

steps)
>99

Overall
Cyclooctad

iene

(-)-

Vellosimine
~37 >99

N/A - Not Applicable

Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of (-)-Vellosimine are

provided below.

Step 1: Synthesis of syn-Diepoxide

This procedure describes the epoxidation of cyclooctadiene using Oxone as the oxidant to

generate dimethyldioxirane in situ.[4][6]
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To a stirred solution of cyclooctadiene in a mixture of acetone, ethyl acetate, and water, add

sodium bicarbonate.

Cool the mixture to -30 °C.

Slowly add Oxone to the reaction mixture while maintaining the temperature.

Stir the reaction for 1 hour at room temperature.

After completion, quench the reaction with sodium thiosulfate solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the syn-diepoxide, which is often used in the next step without further

purification.

Step 2: Synthesis of endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol

This protocol outlines the formation of the core azabicyclic diol from the syn-diepoxide.[4][6]

Reflux a mixture of the syn-diepoxide and benzylamine in water overnight.

After cooling, extract the aqueous mixture with dichloromethane (DCM).

Cool the combined organic layers to -60 °C.

Add trifluoroacetic anhydride dropwise.

Subsequently, add triethylamine and allow the reaction to warm to room temperature and

then reflux overnight.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography to obtain the racemic diol.

Step 4: Synthesis of Diol 8
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This two-step, one-pot procedure involves the debenzylation of the enantiopure diol followed by

alkylation.[4][6]

To a solution of the enantiopure (+)-diol in methanol and acetic acid, add Palladium on

carbon (10 wt. %).

Stir the mixture under a hydrogen atmosphere overnight at room temperature.

Filter the reaction mixture through Celite and concentrate the filtrate.

Dissolve the residue in THF and add potassium carbonate and (Z)-1-bromo-2-iodobut-2-ene.

Reflux the mixture for 72 hours.

After cooling, filter the mixture and concentrate the filtrate.

Purify the crude product by column chromatography to afford diol 8.

Step 5: Swern Oxidation to Diketone 9

This protocol details the oxidation of the diol to the corresponding diketone.[4][6]

Prepare a solution of oxalyl chloride in DCM and cool to -60 °C.

Add a solution of DMSO in DCM dropwise.

After stirring for a short period, add a solution of diol 8 in DCM.

Stir for the specified time, then add triethylamine.

Allow the reaction to warm to room temperature.

Quench the reaction with water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by column chromatography to yield diketone 9.
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Step 8: Synthesis of (-)-Vellosimine from Ketone 11a

This final two-step sequence involves a Wittig reaction followed by hydrolysis to furnish (-)-

Vellosimine.[4][6]

To a suspension of methoxymethyltriphenylphosphonium chloride in toluene at room

temperature, add potassium tert-butoxide.

After stirring, add a solution of ketone 11a in toluene.

Stir the reaction overnight at room temperature.

Filter the reaction mixture and concentrate the filtrate.

Dissolve the crude enol ether in THF and add 2.0 M hydrochloric acid.

Heat the mixture at 55 °C overnight.

After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

Extract the product with an organic solvent, dry the combined organic layers, and

concentrate.

Purify the crude product by column chromatography to obtain (-)-Vellosimine.

Visualizations
The following diagrams illustrate the key transformations and the overall workflow of the

enantioselective synthesis of (-)-Vellosimine.
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Caption: Synthetic pathway to (-)-Vellosimine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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